molecular formula C15H18BrNO2 B8159069 3-Bromo-5-(cyclobutylmethoxy)-N-cyclopropylbenzamide

3-Bromo-5-(cyclobutylmethoxy)-N-cyclopropylbenzamide

Cat. No.: B8159069
M. Wt: 324.21 g/mol
InChI Key: IQBMNOJPWHWFDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(cyclobutylmethoxy)-N-cyclopropylbenzamide is an organic compound that features a bromine atom, a cyclobutylmethoxy group, and a cyclopropyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(cyclobutylmethoxy)-N-cyclopropylbenzamide typically involves multiple steps:

    Methoxylation: The cyclobutylmethoxy group can be introduced via a nucleophilic substitution reaction where a suitable cyclobutylmethanol derivative reacts with the brominated benzene ring.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with cyclopropylamine under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(cyclobutylmethoxy)-N-cyclopropylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The bromine atom can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide would yield a methoxy-substituted derivative, while Suzuki-Miyaura coupling could produce a biaryl compound.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a building block in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(cyclobutylmethoxy)-N-cyclopropylbenzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(cyclobutylmethoxy)-N-methylbenzamide
  • 3-Bromo-5-(cyclobutylmethoxy)-N-isopropylbenzamide
  • 3-Bromo-5-(cyclobutylmethoxy)pyridine

Uniqueness

3-Bromo-5-(cyclobutylmethoxy)-N-cyclopropylbenzamide is unique due to the presence of both cyclobutylmethoxy and cyclopropyl groups, which may confer distinct steric and electronic properties compared to its analogs

Properties

IUPAC Name

3-bromo-5-(cyclobutylmethoxy)-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO2/c16-12-6-11(15(18)17-13-4-5-13)7-14(8-12)19-9-10-2-1-3-10/h6-8,10,13H,1-5,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBMNOJPWHWFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=CC(=CC(=C2)C(=O)NC3CC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.